

Application Note: Comprehensive Analytical Methods for Ethyl 6-ethoxy-2-hydroxybenzoate

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Compound of Interest

Compound Name: **Ethyl 6-ethoxy-2-hydroxybenzoate**

Cat. No.: **B129883**

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Abstract

This document provides a comprehensive guide to the analytical methodologies for **Ethyl 6-ethoxy-2-hydroxybenzoate** (CAS No. 154364-61-1), a key intermediate in pharmaceutical and chemical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable characterization. We will cover chromatographic techniques for separation and quantification (HPLC, GC-MS) and spectroscopic methods for structural elucidation (NMR, FT-IR, MS). All methodologies are presented with a focus on the scientific rationale behind procedural choices and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction and Physicochemical Profile

Ethyl 6-ethoxy-2-hydroxybenzoate is a substituted benzoate ester whose purity and structural integrity are critical for its downstream applications. The presence of multiple functional groups—an ester, an ether, and a phenolic hydroxyl—necessitates a multi-faceted analytical approach to fully characterize the molecule and its potential impurities. Accurate and precise analytical methods are paramount for ensuring batch-to-batch consistency, stability, and compliance with regulatory standards.

Physicochemical Data:

Property	Value	Source
Chemical Name	Ethyl 6-ethoxy-2-hydroxybenzoate	-
Synonyms	Ethyl 2-ethoxy-6-hydroxybenzoate	
CAS Number	154364-61-1	
Molecular Formula	C ₁₁ H ₁₄ O ₄	[4]
Molecular Weight	210.23 g/mol	
Appearance	Solid	
Melting Point	60 °C	

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for separating the analyte from impurities and accurately determining its concentration.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

Expertise & Rationale: A reversed-phase HPLC (RP-HPLC) method is the preferred approach for quantifying **Ethyl 6-ethoxy-2-hydroxybenzoate** due to its moderate polarity. A C18 stationary phase provides excellent retention and separation from potential non-polar and polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, ensures good peak shape and resolution. The acidic modifier (phosphoric acid) suppresses the ionization of the phenolic hydroxyl group, which prevents peak tailing and improves reproducibility. UV detection at ~270 nm is chosen based on the chromophoric nature of the substituted benzene ring, offering high sensitivity.

Experimental Protocol: HPLC Method for Assay and Purity

- **Sample Preparation:** Accurately weigh and dissolve 10.0 mg of **Ethyl 6-ethoxy-2-hydroxybenzoate** in methanol to prepare a 1.0 mg/mL stock solution. Dilute this stock

solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

- Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 272 nm.[\[6\]](#)
- Injection Volume: 10 µL.
- Run Time: Approximately 15 minutes.

- Data Analysis: Calculate the assay percentage and impurity profile by area normalization, assuming all components have a similar response factor at the detection wavelength. For absolute quantification, use a certified reference standard to generate a calibration curve.

Trustworthiness: Protocol for Method Validation (ICH Q2(R2) Framework)[\[3\]](#)[\[7\]](#)

To ensure the method is fit for its intended purpose, a full validation must be performed. The following parameters and acceptance criteria provide a self-validating system.

Validation Parameter	Protocol Summary	Acceptance Criteria
Specificity	Analyze blank (mobile phase), placebo (if in formulation), and analyte spiked with expected impurities/degradants.	Analyte peak is free from interference from other components. Peak purity index should be >0.995.[8]
Linearity	Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration).[8]	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy	Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).	Mean recovery should be within 98.0% to 102.0%. [1]
Precision	- Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst/instrument.	Relative Standard Deviation (%RSD) $\leq 2.0\%$. [1]
Range	The range is established from the linearity, accuracy, and precision studies.[8]	The method provides acceptable results for all three parameters across the specified range.
Limit of Detection (LOD)	Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.	The lowest concentration at which the analyte can be reliably detected.

Limit of Quantitation (LOQ)	Determined based on S/N of 10:1 or from the standard deviation of the response and the slope.	The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD \leq 10%).[9]
Robustness	Intentionally vary method parameters (e.g., $\pm 5\%$ mobile phase composition, $\pm 2^\circ\text{C}$ column temperature, ± 0.1 mL/min flow rate).	System suitability parameters remain within specification; peak retention and area show no significant changes.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Expertise & Rationale: GC-MS is a powerful technique for confirming the identity of **Ethyl 6-ethoxy-2-hydroxybenzoate** and for identifying volatile and semi-volatile impurities. The compound's molecular weight and structure make it amenable to GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating compounds based on their boiling points. Electron Ionization (EI) at 70 eV provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for unambiguous identification via library matching or spectral interpretation.

Experimental Protocol: GC-MS Identification

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as Ethyl Acetate or Dichloromethane.
- **Instrumental Conditions:**
 - GC System: Agilent 7890 GC or equivalent.[10]
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μm film thickness.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250 $^\circ\text{C}$, Split mode (e.g., 40:1).[10]

- Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
- MS System: Agilent 5975 MSD or equivalent.[10]
- Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.[10]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
- Data Analysis: Compare the acquired mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is unparalleled for unambiguous structure determination. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR details the carbon skeleton. Predicted chemical shifts are based on analogous structures like ethyl benzoate and ethyl salicylate.[11][12][13]

- Predicted ^1H NMR (in CDCl_3 , ~400 MHz):
 - ~1.4 ppm (triplet, 6H): Two overlapping triplets from the methyl protons of the two ethyl groups (ester and ether).
 - ~4.1-4.4 ppm (quartet, 4H): Two overlapping quartets from the methylene protons of the two ethyl groups.
 - ~6.5-7.8 ppm (multiplet, 3H): Protons on the aromatic ring.
 - ~10-11 ppm (singlet, 1H): Phenolic hydroxyl proton (position may vary and peak may be broad).

- Predicted ^{13}C NMR (in CDCl_3 , ~100 MHz):
 - ~14 ppm: Methyl carbons of the ethyl groups.
 - ~61-65 ppm: Methylene carbons of the ethyl groups.[14]
 - ~105-160 ppm: Six distinct signals for the aromatic and hydroxyl/ether-substituted carbons.
 - ~170 ppm: Carbonyl carbon of the ester group.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a unique fingerprint for the molecule.

- Predicted Characteristic Absorptions (KBr pellet or thin film):
 - $3200\text{-}3400\text{ cm}^{-1}$ (Broad): O-H stretching of the phenolic group.
 - $2850\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aliphatic ethyl groups.
 - ~ 1680 cm^{-1} (Strong): C=O stretching of the ester carbonyl group.
 - ~ 1600 , ~ 1450 cm^{-1} : C=C stretching within the aromatic ring.
 - ~ 1250 cm^{-1} : C-O stretching of the ester and ether groups.

Mass Spectrometry (MS)

Rationale: The mass spectrum provides the molecular weight and fragmentation pattern, which are crucial for identity confirmation.

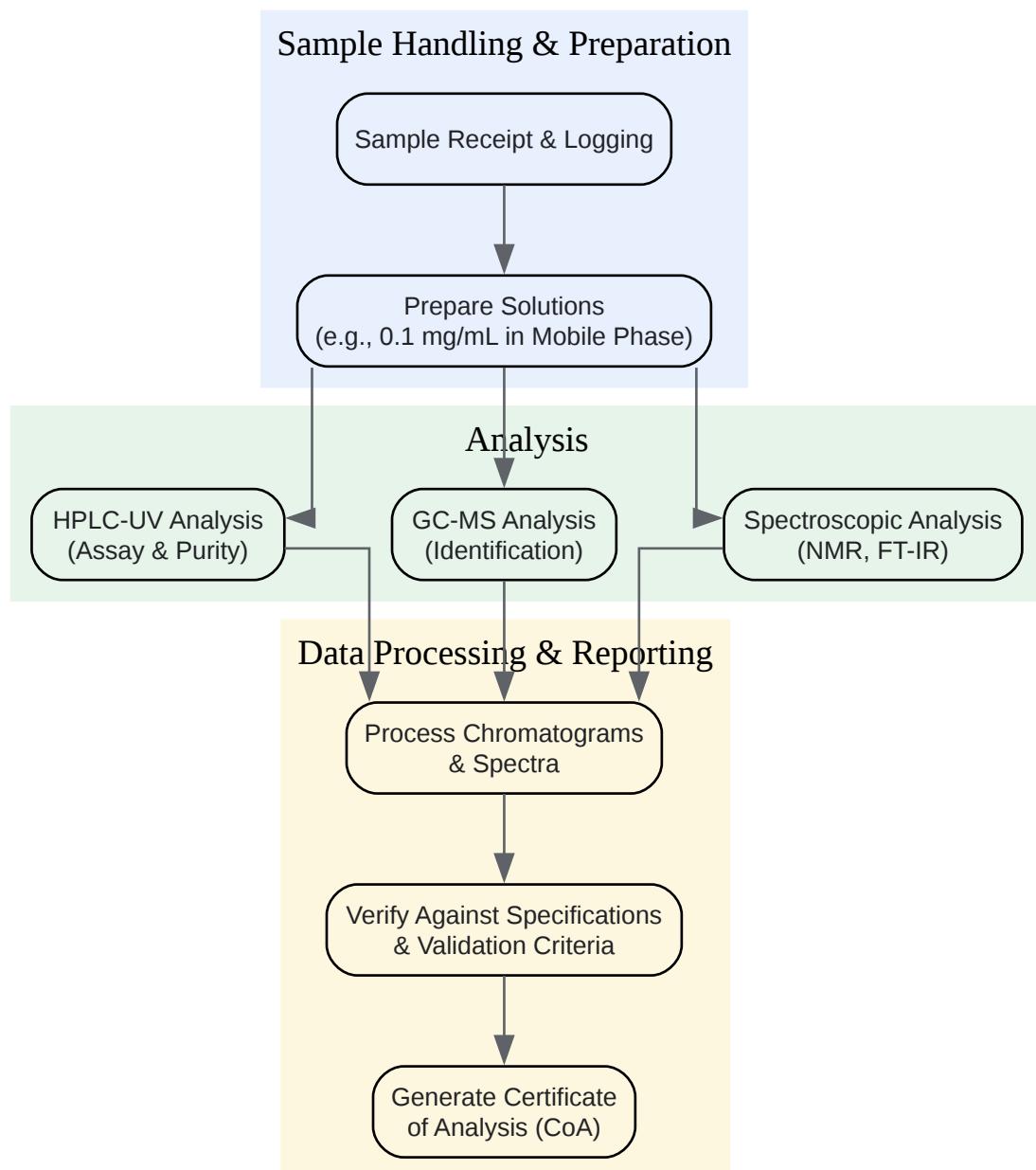
- Expected EI Fragmentation:
 - m/z 210: Molecular ion peak $[\text{M}]^+$.
 - m/z 182: Loss of ethylene ($-\text{C}_2\text{H}_4$) from an ethoxy group.

- m/z 165: Loss of the ethoxy radical (-OC₂H₅) from the ester.
- m/z 137: Subsequent loss of carbon monoxide (-CO) from the m/z 165 fragment.

Visualized Workflows and Protocols

General Analytical Workflow

This diagram outlines the typical process from sample receipt to final data reporting.

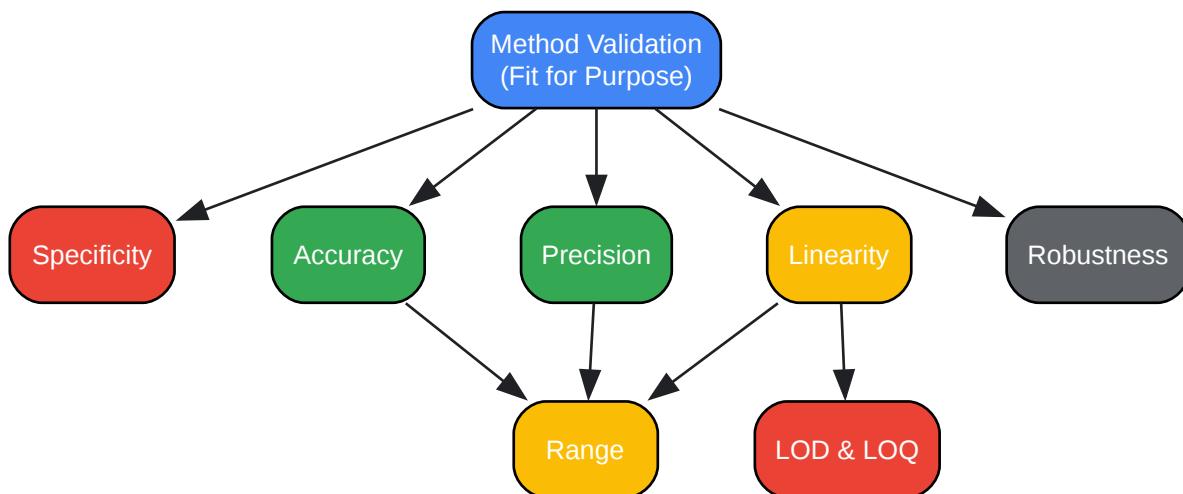


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Caption: General workflow for the analysis of **Ethyl 6-ethoxy-2-hydroxybenzoate**.

ICH Method Validation Logic

This diagram illustrates the relationship between the core validation parameters.

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Caption: Logical flow of ICH Q2(R2) analytical method validation.

Conclusion

The analytical methods presented in this note provide a robust framework for the comprehensive characterization of **Ethyl 6-ethoxy-2-hydroxybenzoate**. The combination of HPLC for accurate quantification, GC-MS for identity confirmation, and various spectroscopic techniques for structural verification ensures a high degree of confidence in the quality of the material. Adherence to the principles of method validation outlined by the ICH is critical for ensuring that these methods are reliable, reproducible, and suitable for their intended use in both research and regulated environments.

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